5-Nitro-2-(2-pyridinyl)-1H-benzimidazole
Overview
Description
5-Nitro-2-(2-pyridinyl)-1H-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a nitro group at the 5-position and a pyridinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(2-pyridinyl)-1H-benzimidazole typically involves the following steps:
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Nitration of 2-(2-pyridinyl)-1H-benzimidazole: : The starting material, 2-(2-pyridinyl)-1H-benzimidazole, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the formation of the nitro group at the desired position.
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Purification: : The crude product is purified by recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated systems for temperature control and reagent addition can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(2-pyridinyl)-1H-benzimidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Reduction: 5-Amino-2-(2-pyridinyl)-1H-benzimidazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso derivatives or other oxidized forms.
Scientific Research Applications
5-Nitro-2-(2-pyridinyl)-1H-benzimidazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The nitro group is often a key functional group in drugs that target bacterial or cancer cell DNA.
Materials Science: The compound can be used in the synthesis of organic semiconductors and other materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(2-pyridinyl)-1H-benzimidazole in biological systems often involves the reduction of the nitro group to a reactive intermediate, which can interact with cellular components such as DNA or proteins. This interaction can lead to the inhibition of essential biological processes, making it effective as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridinyl)-1H-benzimidazole: Lacks the nitro group, making it less reactive in certain chemical and biological contexts.
5-Nitro-1H-benzimidazole: Lacks the pyridinyl group, which may affect its binding affinity and specificity in biological systems.
5-Nitro-2-(2-thiazolyl)-1H-benzimidazole: Similar structure but with a thiazole ring instead of a pyridine ring, which can alter its electronic properties and reactivity.
Uniqueness
5-Nitro-2-(2-pyridinyl)-1H-benzimidazole is unique due to the presence of both the nitro and pyridinyl groups, which confer distinct electronic and steric properties. These features make it particularly versatile for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-nitro-2-pyridin-2-yl-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)8-4-5-9-11(7-8)15-12(14-9)10-3-1-2-6-13-10/h1-7H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZGTMSSHMHGPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50966061 | |
Record name | 6-Nitro-2-(pyridin-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50966061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660441 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51759-60-5 | |
Record name | 1H-Benzimidazole, 5-nitro-2-(2-pyridinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051759605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC308788 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308788 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Nitro-2-(pyridin-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50966061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-NITRO-2-(2-PYRIDYL)BENZIMIDAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-nitro-2-(pyridin-2-yl)-1H-1,3-benzodiazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY9H3X5NR2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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